
1,3-Dichloro-9-methyl-6-(trifluoromethyl)phenanthrene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dichloro-9-methyl-6-(trifluoromethyl)phenanthrene is an organic compound with the molecular formula C16H9Cl2F3. It is a derivative of phenanthrene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of chlorine, methyl, and trifluoromethyl groups on its phenanthrene backbone .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dichloro-9-methyl-6-(trifluoromethyl)phenanthrene typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts and specific solvents to ensure the desired substitution pattern .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and optimized reaction conditions to maximize yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Dichloro-9-methyl-6-(trifluoromethyl)phenanthrene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can remove chlorine atoms or reduce other functional groups.
Substitution: The chlorine atoms can be substituted with other groups through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are commonly employed
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield phenanthrenequinones, while substitution reactions can produce various substituted phenanthrenes .
Applications De Recherche Scientifique
1,3-Dichloro-9-methyl-6-(trifluoromethyl)phenanthrene has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials and as a precursor in the synthesis of specialty chemicals
Mécanisme D'action
The mechanism of action of 1,3-Dichloro-9-methyl-6-(trifluoromethyl)phenanthrene involves its interaction with molecular targets such as enzymes and receptors. The presence of chlorine and trifluoromethyl groups can influence its binding affinity and specificity. The pathways involved often include signal transduction and metabolic processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,3-Dichloro-9-methylphenanthrene
- 1,3-Dichloro-6-(trifluoromethyl)phenanthrene
- 9-Methyl-6-(trifluoromethyl)phenanthrene
Uniqueness
1,3-Dichloro-9-methyl-6-(trifluoromethyl)phenanthrene is unique due to the specific combination of chlorine, methyl, and trifluoromethyl groups on the phenanthrene backbone. This unique substitution pattern imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Propriétés
Numéro CAS |
94133-66-1 |
|---|---|
Formule moléculaire |
C16H9Cl2F3 |
Poids moléculaire |
329.1 g/mol |
Nom IUPAC |
1,3-dichloro-9-methyl-6-(trifluoromethyl)phenanthrene |
InChI |
InChI=1S/C16H9Cl2F3/c1-8-4-14-13(6-10(17)7-15(14)18)12-5-9(16(19,20)21)2-3-11(8)12/h2-7H,1H3 |
Clé InChI |
BDHXSUNSZPJEMF-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=C(C=C2Cl)Cl)C3=C1C=CC(=C3)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5,6-Dihydrocyclopenta[d][1,2,3]triazol-1(4H)-amine](/img/structure/B12834623.png)
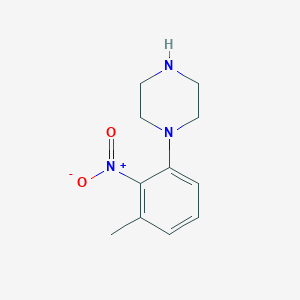
![3-([1,1'-Biphenyl]-4-yloxy)piperidine](/img/structure/B12834637.png)
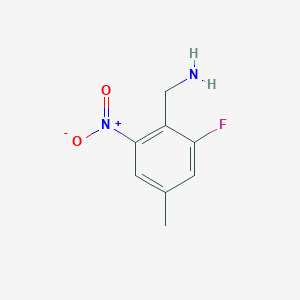
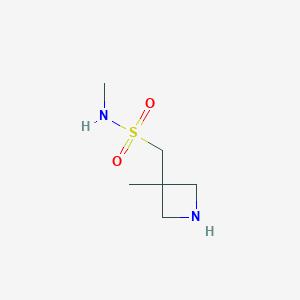
![Rel-(1R,4S,6S)-2-azabicyclo[2.2.1]heptan-6-ol hydrochloride](/img/structure/B12834654.png)

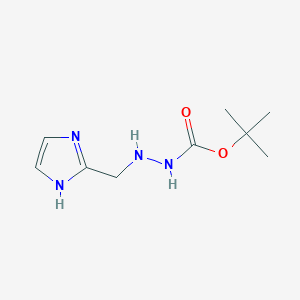
![5-Oxaspiro[2.5]octan-1-amine](/img/structure/B12834674.png)
![2-Amino-1,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B12834678.png)
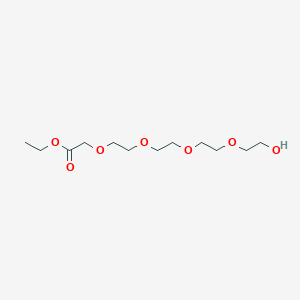
![2-(Benzo[d]thiazol-2(3H)-ylidene)-4-chloro-3-oxo-4-phenylbutanenitrile](/img/structure/B12834689.png)

![7-Ethyl-2,3-dihydrobenzo[d]imidazo[2,1-b]thiazole](/img/structure/B12834710.png)
